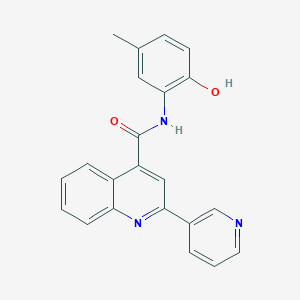
N-(2-hydroxy-5-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents: the 2-(pyridin-3-yl)quinoline backbone, the N-(2-hydroxy-5-methylphenyl) side chain, and the carboxamide functional group.
- HMPCQ exhibits potential biological activities due to its unique structure, making it an interesting subject for research.
N-(2-hydroxy-5-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: , is a chemical compound with an intriguing structure. It combines a quinoline core with a carboxamide group and a phenolic hydroxyl substituent.
Preparation Methods
Synthetic Routes: HMPCQ can be synthesized through various routes. One common approach involves the condensation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with 2-amino-5-methylphenol under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., DMF or DMSO) with the addition of coupling agents (e.g., EDC or HATU) to facilitate the amide bond formation.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity: HMPCQ undergoes several types of reactions
Common Reagents and Conditions:
Major Products: Oxidation leads to quinone derivatives, while substitution and reduction yield various analogs.
Scientific Research Applications
Chemistry: HMPCQ serves as a building block for designing novel ligands, fluorescent probes, and materials.
Biology: It may exhibit antiproliferative or anti-inflammatory properties, making it relevant for drug discovery.
Medicine: Research focuses on its potential as an anticancer or antimicrobial agent.
Industry: HMPCQ derivatives find applications in organic electronics and photovoltaics.
Mechanism of Action
Targets: HMPCQ likely interacts with cellular proteins, enzymes, or receptors due to its structural features.
Pathways: Further studies are needed to elucidate specific pathways affected by HMPCQ.
Comparison with Similar Compounds
Uniqueness: HMPCQ’s combination of quinoline, phenolic, and amide moieties distinguishes it from related compounds.
Similar Compounds: Some analogs include , , and .
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-14-8-9-21(26)20(11-14)25-22(27)17-12-19(15-5-4-10-23-13-15)24-18-7-3-2-6-16(17)18/h2-13,26H,1H3,(H,25,27) |
InChI Key |
IDKRKVHCJXKOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















